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Compound of Interest

Compound Name: 2-Bromobenzo[h]quinazoline

Cat. No.: B15225338 Get Quote

Technical Guide: 2-Bromobenzo[h]quinazoline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobenzo[h]quinazoline, a

heterocyclic compound of interest in medicinal chemistry and materials science. Due to the

limited availability of direct experimental data for this specific molecule, this guide presents a

plausible synthetic route, predicted properties based on analogous compounds, and detailed

experimental protocols adapted from established methodologies for related quinazoline

derivatives.

Chemical Identity and Properties
While a specific CAS number for 2-Bromobenzo[h]quinazoline is not currently assigned in

major chemical databases, its identity can be clearly defined based on its parent structure,

benzo[h]quinazoline (CAS Number: 230-28-4).

IUPAC Name: 2-Bromobenzo[h]quinazoline

Molecular Formula: C₁₂H₇BrN₂

Molecular Weight: 259.11 g/mol

The following table summarizes key quantitative data, with some values being theoretical or

derived from analogous brominated quinazoline compounds due to the absence of specific
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experimental data for 2-Bromobenzo[h]quinazoline.

Property Value Source

Molecular Weight 259.11 g/mol Calculated

Exact Mass 257.98 g/mol Calculated

Melting Point
Not Determined (Expected

>150 °C)
Analogous Compounds

Boiling Point Not Determined -

1H NMR (CDCl₃, ppm) Predicted δ 7.5-9.5 (m, Ar-H) Analogous Compounds

13C NMR (CDCl₃, ppm) Predicted δ 120-160 (Ar-C) Analogous Compounds

IR (KBr, cm⁻¹)
Predicted ~1620 (C=N),

~1580, 1450 (Ar C=C)
Analogous Compounds

Mass Spec (EI)
Predicted m/z 258/260 (M⁺, Br

isotopes)
Theoretical

Proposed Synthetic Pathway
A plausible and chemically sound synthetic route for 2-Bromobenzo[h]quinazoline can be

envisioned via a multi-step process starting from commercially available precursors. The key

transformation involves the introduction of a bromine atom at the 2-position of the

benzo[h]quinazoline core. A reliable method for this is the Sandmeyer reaction, which proceeds

through a diazonium salt intermediate.

The proposed synthetic workflow is illustrated below:
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Step 1: Synthesis of Benzo[h]quinazolin-2(1H)-one Step 2: Synthesis of 2-Aminobenzo[h]quinazoline Step 3: Sandmeyer Reaction

1-Naphthylamine

Benzo[h]quinazolin-2(1H)-one

Heat

Urea Benzo[h]quinazolin-2(1H)-one

2-Chlorobenzo[h]quinazoline

Chlorination

POCl₃/PCl₅

2-Aminobenzo[h]quinazoline

Amination

NH₃

2-Aminobenzo[h]quinazoline

Benzo[h]quinazoline-2-diazonium bromide

Diazotization

NaNO₂, HBr

2-Bromobenzo[h]quinazoline

Bromination

CuBr

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-Bromobenzo[h]quinazoline.

Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of 2-
Bromobenzo[h]quinazoline based on the pathway described above. These protocols are

adapted from established procedures for the synthesis of analogous quinazoline derivatives.

Synthesis of Benzo[h]quinazolin-2(1H)-one
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 1-naphthylamine (1 equivalent) and urea (2 equivalents).

Reaction Conditions: Heat the mixture to 180-200 °C for 4-6 hours. The reaction mixture will

solidify upon completion.

Work-up and Purification: Cool the reaction mixture to room temperature. Triturate the solid

with hot water, followed by ethanol to remove any unreacted starting materials. The resulting
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solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield

benzo[h]quinazolin-2(1H)-one.

Synthesis of 2-Aminobenzo[h]quinazoline
Chlorination: In a fume hood, reflux a mixture of benzo[h]quinazolin-2(1H)-one (1 equivalent)

in phosphorus oxychloride (POCl₃, 5-10 equivalents) for 4-6 hours.

Removal of POCl₃: After cooling, carefully pour the reaction mixture onto crushed ice with

vigorous stirring.

Isolation of 2-Chlorobenzo[h]quinazoline: The precipitated solid, 2-

chlorobenzo[h]quinazoline, is collected by filtration, washed with cold water until neutral, and

dried.

Amination: Heat the crude 2-chlorobenzo[h]quinazoline in a sealed tube with a solution of

ammonia in ethanol at 150-160 °C for 8-10 hours.

Purification: After cooling, the solvent is evaporated, and the residue is treated with a dilute

sodium hydroxide solution. The solid product, 2-aminobenzo[h]quinazoline, is collected by

filtration, washed with water, and recrystallized from a suitable solvent such as ethanol.

Synthesis of 2-Bromobenzo[h]quinazoline (Sandmeyer
Reaction)

Diazotization: Suspend 2-aminobenzo[h]quinazoline (1 equivalent) in a mixture of

hydrobromic acid (HBr, 48%) and water at 0-5 °C. To this stirred suspension, add a solution

of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature

below 5 °C. Stir the resulting solution for 30 minutes to ensure complete formation of the

diazonium salt.

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2

equivalents) in HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution

with vigorous stirring.

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature

and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium
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salt. Cool the mixture and extract the product with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate).

Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and

brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. The crude 2-Bromobenzo[h]quinazoline can be purified by column

chromatography on silica gel or by recrystallization.

Potential Applications
Derivatives of quinazoline are known to possess a wide range of biological activities, including

anticancer, antimalarial, and anti-inflammatory properties. The introduction of a bromine atom

at the 2-position of the benzo[h]quinazoline scaffold provides a versatile handle for further

chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to

generate novel and diverse chemical entities for drug discovery and materials science

applications. The 2-bromo substituent can significantly influence the electronic properties and

biological activity of the parent molecule.

To cite this document: BenchChem. [CAS number and IUPAC name for 2-
Bromobenzo[h]quinazoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15225338#cas-number-and-iupac-name-for-2-
bromobenzo-h-quinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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